molecular formula C18H25NO4 B032968 (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester CAS No. 127623-77-2

(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester

Cat. No. B032968
M. Wt: 319.4 g/mol
InChI Key: DINMGAIULDFCAH-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, a closely related analog, demonstrates a key step in synthesizing protected amino acid derivatives. This process involves alkylation and selective cleavage, highlighting the compound's utility in peptide synthesis and the incorporation of boronic acid moieties for subsequent cross-coupling reactions (Hsiao, 1998). Additionally, the synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives showcases a versatile method for preparing N-protected amino acids, essential for peptide and protein engineering (Chevallet et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals insights into the stereochemistry and conformational preferences of these molecules. These studies show the α-aminoisobutyric acid residues adopting specific helical and mixed conformations, contributing to our understanding of peptide mimicry and design (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Compounds similar to "(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester" undergo various chemical reactions that highlight their reactivity and utility in organic synthesis. For instance, the oxidation and deprotection of benzyl and allyl ethers demonstrate the compound's versatility in functional group transformations (Ochiai et al., 1996). Additionally, reactions involving additions to the double bond in related esters showcase the potential for creating diverse molecular architectures (Glushko et al., 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their handling and application in synthesis. Although specific data for "(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester" is not detailed in the provided references, the analysis of similar compounds offers valuable insights into handling and application considerations in synthetic protocols.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing a wide range of chemical transformations, define the utility of these compounds in synthetic organic chemistry. The synthesis and reactivity patterns of related compounds, such as the facile synthesis of N-protected amino acids, underscore the chemical versatility and application breadth of these molecules (Adamczyk & Reddy, 2001).

Scientific Research Applications

  • Synthesis of Methotrexate Derivatives : The compound has been utilized in the synthesis of methotrexate (MTX) derivatives, contributing to the understanding of MTX's binding to dihydrofolate reductase and its antifolate activity (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Enantioselective Synthesis : It has been used in the enantioselective synthesis of orthogonally protected diaminopropanoates and unnatural amino acid esters, showcasing its role in organocatalysis for high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).

  • Enantiomerically Pure Derivatives : Studies have been conducted on enantiomerically pure derivatives, particularly focusing on their molecular structure and hydrogen-bonding interactions, which are crucial for understanding stereochemistry (Clegg, Jackson, O'neil, & Wishart, 1994).

  • Facile Synthesis Techniques : Research has focused on developing facile synthesis methods for producing various derivatives under mild conditions, expanding the compound's utility in synthetic chemistry (Chevallet, Garrouste, Malawska, & Martínez, 1993).

  • Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating its role in stereoselective synthesis processes (Davies, Fenwick, & Ichihara, 1997).

  • Novel Amino Acid Synthesis : It has been employed in synthesizing novel amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, highlighting its utility in creating non-proteinogenic amino acids (Adamczyk & Reddy, 2001).

  • Selective Deprotection Methods : Research has been conducted on improving the selectivity of deprotecting tert-butyl ester groups in the presence of benzyloxy carbonyl groups, which is vital for peptide synthesis (Bodanszky & Bodanszky, 2009).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.


properties

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylamino)hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINMGAIULDFCAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester

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